Sucrose-1,1,6,6,6',6'-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

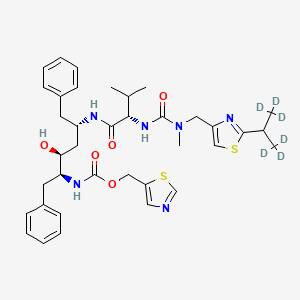

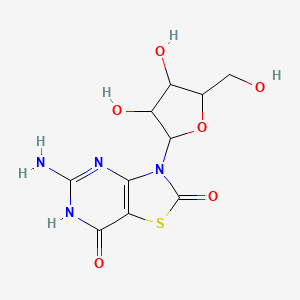

Sucrose-1,1,6,6,6',6'-d6' (also known as d-glucose-6-phosphate) is a sugar derivative that has been used in a variety of biochemical and physiological research applications. It is a monosaccharide sugar with a unique structure that is composed of six carbon atoms, twelve hydrogen atoms, and twelve oxygen atoms. This sugar derivative is a valuable tool for researchers as it has a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Food Science and Technology

In food science, sucrose's role is multifaceted, influencing not only taste but also the physical properties of food products. Quintas, Fundo, and Silva (2010) review how sucrose, especially in concentrated solutions or the supercooled state, is critical in the food industry, impacting pastry, dairy, and coatings production through its thermal degradation and relaxation behavior in such solutions (Quintas, Fundo, & Silva, 2010). This highlights sucrose's importance in developing food products with desired textures and stability.

Plant Biology

Sucrose plays a central role in plant growth and development, serving as a primary transport sugar and influencing gene expression. Research by Winter and Huber (2000) delves into the regulation of sucrose metabolism in higher plants, outlining the pathways involved and the enzymes contributing to sucrose synthesis and degradation (Winter & Huber, 2000). This underscores sucrose's fundamental role in plant physiology and its potential as a target for enhancing agricultural productivity.

Environmental Studies

The environmental impact of sucrose and its derivatives, including their stability and effects on non-target species, has been a subject of study. Tollefsen, Nizzetto, and Huggett (2012) provide an environmental risk assessment of sucralose, a sucrose derivative, based on its stability, solubility, and low bioaccumulation potential, indicating limited environmental risk (Tollefsen, Nizzetto, & Huggett, 2012). This reflects the broader interest in understanding the environmental footprint of sucrose and its analogues.

Wirkmechanismus

Target of Action

Sucrose-1,1,6,6,6’,6’-d6 is a variant of sucrose, a disaccharide composed of glucose and fructose units . The primary targets of this compound are the enzymes that metabolize sucrose, such as sucrose-6-phosphate hydrolases and sucrose phosphorylases . These enzymes play a crucial role in the breakdown and utilization of sucrose in various organisms.

Mode of Action

The interaction of Sucrose-1,1,6,6,6’,6’-d6 with its targets involves the cleavage of the glycosidic linkage between the glucose and fructose units . This cleavage is facilitated by the aforementioned enzymes, resulting in the release of glucose and fructose units that can be further metabolized by the organism .

Biochemical Pathways

The glucose and fructose units resulting from the breakdown of Sucrose-1,1,6,6,6’,6’-d6 can enter various biochemical pathways. One of the primary pathways is glycolysis, where these sugars are oxidized and broken down into pyruvate molecules . This process releases energy that can be used by the organism. Additionally, these sugars can also be converted into glycogen for storage .

Result of Action

The action of Sucrose-1,1,6,6,6’,6’-d6 results in the release of glucose and fructose units, which can be used for energy production or stored for later use

Action Environment

The action of Sucrose-1,1,6,6,6’,6’-d6 is influenced by various environmental factors. For instance, the presence of other sugars and nutrients can affect the rate at which it is metabolized . Additionally, factors such as pH and temperature can influence the activity of the enzymes that break down this compound .

Zukünftige Richtungen

The future directions of Sucrose-1,1,6,6,6’,6’-d6 are not explicitly mentioned in the search results. However, it is used as a biochemical for proteomics research , indicating its potential in scientific and medical research.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sucrose-1,1,6,6,6',6'-d6' can be achieved through the modification of sucrose by introducing deuterium atoms at specific positions. This can be done through a series of chemical reactions that involve the use of deuterated reagents and catalysts.", "Starting Materials": [ "Sucrose", "Deuterated reagents and catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of sucrose using a suitable protecting group such as acetyl or benzyl", "Step 2: Introduction of deuterium atoms at the desired positions using deuterated reagents and catalysts such as deuterated borohydride or deuterated palladium catalysts", "Step 3: Removal of the protecting groups to obtain the final product, Sucrose-1,1,6,6,6',6'-d6'" ] } | |

CAS-Nummer |

955943-30-3 |

Molekularformel |

C₁₂H₁₆D₆O₁₁ |

Molekulargewicht |

348.33 |

Synonyme |

β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)